molecular formula C22H18Br2N2 B5101163 2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 89586-99-2

2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B5101163
CAS No.: 89586-99-2
M. Wt: 470.2 g/mol
InChI Key: UFWQGLSTWJWWBV-UHFFFAOYSA-N
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Description

2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C22H18Br2N2 and its molecular weight is 470.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.98162 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine and its derivatives have been a subject of interest in crystallography. A study conducted by Swamy et al. (2008) focused on the synthesis and crystal structure of two benzodiazepine derivatives, including a compound similar to this compound. They utilized single crystal X-ray diffraction method for their analysis. The study highlighted the T-shape form of the molecules and the twist-boat conformation of the central benzodiazepine ring (Swamy et al., 2008).

Anti-Inflammatory Activity

Benzodiazepine derivatives, including those similar to the compound , have been explored for their anti-inflammatory properties. Kumar and Ishwarbhat (2016) synthesized novel 1,5-benzodiazepine derivatives and evaluated their anti-inflammatory activity. Their study indicated that certain derivatives exhibited significant anti-inflammatory activity, emphasizing the potential of these compounds in therapeutic applications (Kumar & Ishwarbhat, 2016).

Corrosion Inhibition

In a different application, Kumar et al. (2013) investigated the corrosion inhibition effect of synthesized benzodiazepines, including 2,4-bis(phenyl)-1H-benzodiazepine, on N80 steel in hydrochloric acid. Their results showed that these compounds could act as effective corrosion inhibitors, which could have implications in industrial applications (Kumar et al., 2013).

Spectroscopic and Mass Spectral Studies

Hunter and Webb (1972) conducted a study focusing on the spectroscopic and mass spectral investigation of various 1,5-benzodiazepines, including methyl- and phenyl-substituted derivatives. This research is crucial in understanding the chemical properties and potential applications of these compounds (Hunter & Webb, 1972).

Nonlinear Optical Properties

Aswathy et al. (2021) explored the nonlinear optical properties of a compound structurally similar to this compound. Their research, focusing on the Z-scan technique and DFT method, contributes to understanding the potential of these compounds in laser-assisted applications and other optical technologies (Aswathy et al., 2021).

Properties

IUPAC Name

2,4-bis(4-bromophenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Br2N2/c1-22(16-8-12-18(24)13-9-16)14-21(15-6-10-17(23)11-7-15)25-19-4-2-3-5-20(19)26-22/h2-13,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWQGLSTWJWWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2N1)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385488
Record name 1H-1,5-Benzodiazepine, 2,4-bis(4-bromophenyl)-2,3-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89586-99-2
Record name 1H-1,5-Benzodiazepine, 2,4-bis(4-bromophenyl)-2,3-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
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2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
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2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
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2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
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2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 6
2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

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